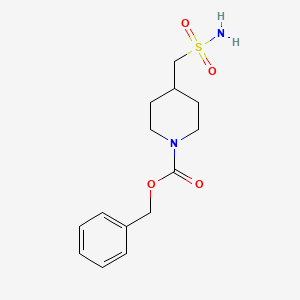

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXQVEYVZKAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of a robust synthetic pathway for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. The piperidine sulfonamide moiety is a prevalent scaffold in medicinal chemistry, and this document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of its synthesis. We will delve into the strategic considerations behind the chosen route, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Introduction to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in the synthesis of complex bioactive compounds. The piperidine core provides a versatile, three-dimensional scaffold that is frequently found in pharmaceuticals targeting a wide array of biological targets. The sulfamoylmethyl group at the 4-position offers a key hydrogen bond donor and acceptor motif, crucial for molecular recognition and binding to target proteins. The benzyl carbamate (Cbz or Z) protecting group on the piperidine nitrogen provides a stable yet readily cleavable handle for further synthetic manipulations. This strategic combination of features makes the title compound a valuable intermediate for the construction of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is most efficiently approached through a multi-step sequence commencing from the readily available 4-piperidinecarboxylic acid. The overarching strategy involves:

-

N-Protection: Installation of a benzyl carbamate protecting group on the piperidine nitrogen.

-

Functional Group Interconversion: Reduction of the carboxylic acid at the 4-position to a primary alcohol.

-

Sulfonylation: Conversion of the resulting hydroxymethyl group into a reactive sulfonyl chloride.

-

Amination: Introduction of the sulfonamide functionality via reaction with ammonia.

This pathway is logical and relies on well-established, high-yielding chemical transformations, ensuring a practical and scalable synthesis.

Figure 1: Overall synthetic workflow for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of 4-Piperidinecarboxylic Acid

Objective: To protect the secondary amine of the piperidine ring as a benzyl carbamate, which is stable to the subsequent reaction conditions and can be removed later if necessary.

Protocol:

-

To a stirred solution of 4-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium carbonate (2.5 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Causality and Expertise: The use of a biphasic solvent system (dioxane/water) with a base (sodium carbonate) is a classic Schotten-Baumann condition for N-acylation. The base neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product. Maintaining a low temperature during the addition of the highly reactive benzyl chloroformate minimizes potential side reactions.

Technical Guide: A Comprehensive Physicochemical and Analytical Profile of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Abstract: This guide provides a detailed framework for the comprehensive physicochemical characterization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. In the context of drug discovery and development, a thorough understanding of a compound's fundamental properties is a prerequisite for advancing a candidate from bench to clinic. This document outlines the core identity of the molecule, discusses the predictive methods used for an initial virtual assessment, and provides detailed, field-proven experimental protocols for determining its critical physicochemical parameters, including thermal stability, acidity constant (pKa), lipophilicity (logP), and aqueous solubility. The narrative is grounded in the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Compound Identification and Structure

The foundational step in any analytical endeavor is the unambiguous identification of the molecule of interest. All subsequent data is predicated on the correct structural assignment.

The subject of this guide is Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. Its core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a sulfamoylmethyl moiety. This combination of a lipophilic protecting group, a flexible piperidine scaffold, and a polar, ionizable sulfamoyl group suggests a molecule with complex physicochemical behaviors that are critical to understand for potential pharmaceutical applications.

Table 1: Core Compound Identifiers | Identifier | Value | | :--- | :--- | | IUPAC Name | benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | | CAS Number | 1585225-95-1 | | Molecular Formula | C₁₄H₂₀N₂O₄S | | Molecular Weight | 312.39 g/mol | | Canonical SMILES | C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | | Chemical Structure |

|(Note: Image is a representative 2D structure)

Theoretical Physicochemical Profile (In Silico Prediction)

Prior to undertaking resource-intensive experimental work, in silico prediction serves as an invaluable tool for estimating a compound's properties. These computational models, built on vast datasets of experimental values, provide a critical first look at potential liabilities and guide the design of subsequent laboratory studies.[1][2] Renowned software platforms such as ACD/Percepta, Chemicalize, and Molinspiration are standard in the industry for generating these predictions.[1][2][3][4]

For Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a theoretical analysis of its structure allows us to anticipate its behavior:

-

pKa: The primary sulfonamide (R-SO₂NH₂) is the most prominent ionizable group. Sulfonamides of this type are weakly acidic, with pKa values typically falling in the 9-10.5 range. The piperidine nitrogen is part of a carbamate linkage and is non-basic.

-

logP: The molecule possesses a significant lipophilic character due to the benzyl group and the piperidine core. However, the polar sulfamoyl group will counteract this. The predicted octanol-water partition coefficient (logP) is therefore expected to be in a moderately lipophilic range, a key parameter influencing membrane permeability and solubility.

-

Solubility: The presence of both lipophilic and polar, hydrogen-bonding moieties (the sulfamoyl N-H and O atoms) suggests that solubility will be highly dependent on the solvent system. Aqueous solubility is expected to be low for the neutral species but will increase at pH values above its pKa as the anionic sulfonamide is formed.

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value | Rationale / Implication |

|---|---|---|

| Acidic pKa | TBD (Est. 9.0 - 10.5) | Governs ionization state, impacting solubility and receptor interaction. |

| logP | TBD (Est. 1.5 - 2.5) | Key indicator of lipophilicity, affecting ADME properties. |

| Aqueous Solubility | TBD (Expected to be low) | Influences formulation, bioavailability, and assay design. |

| Polar Surface Area (PSA) | TBD (Est. 90 - 110 Ų) | Affects membrane permeability and transport characteristics. |

| H-Bond Donors | 2 | Contributes to solubility and target binding. |

| H-Bond Acceptors | 5 | Contributes to solubility and target binding. |

| Rotatable Bonds | 5 | Influences conformational flexibility and binding entropy. |

| Flash Point | 255.7 ± 29.3 °C[5] | Important for handling and safety assessment during synthesis and scale-up. |

(Note: TBD - To Be Determined. Estimates are based on typical values for similar functional groups.)

Proposed Synthesis Route

Caption: Proposed synthetic workflow for the target compound.

Experimental Determination Protocols

The following sections detail the authoritative, step-by-step protocols for the experimental determination of the most critical physicochemical properties.

Thermal Properties via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for determining the melting point (Tm) and thermal stability of a solid pharmaceutical compound.[8] It measures the difference in heat flow between the sample and a reference as a function of temperature. This not only provides a precise melting point, which is an indicator of purity, but also reveals other thermal events like glass transitions, polymorphism, or decomposition, which are critical for formulation and stability studies.[4][9]

Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion (ΔHfus). Any significant exothermic events following the melt may indicate decomposition.

Caption: Experimental workflow for DSC analysis.

Acidity Constant (pKa) via Potentiometric Titration

Expertise & Rationale: The pKa is a measure of the strength of an acid in solution. For a drug candidate, it dictates the degree of ionization at a given pH, which profoundly affects solubility, absorption, distribution, and target binding.[10][11] Potentiometric titration is a highly accurate and direct method for pKa determination.[12] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the inflection point of the titration curve to be precisely located.

Protocol:

-

System Setup: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).

-

Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration. The presence of a co-solvent will yield an apparent pKa (pₐKa), which is relevant for many biological and formulation contexts.

-

Titration (Acidic Direction): Add a standardized solution of 0.1 M HCl to the sample solution until the starting pH is ~12.

-

Titration (Basic Direction): Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition of titrant. Add smaller increments near the expected equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Lipophilicity (logP) via RP-HPLC

Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a cornerstone of medicinal chemistry. It governs a drug's ability to cross biological membranes. The traditional shake-flask method can be labor-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less material, making it ideal for discovery settings.[2][5][13] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity.

Protocol:

-

System Preparation:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 20 mM phosphate buffer at pH 7.4 to ensure the compound is in its neutral form). For example: 40%, 50%, 60%, 70%, 80% Acetonitrile.

-

-

Calibration Curve: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the analyte. Inject each standard under each isocratic condition and record the retention time (tR).

-

Sample Analysis: Prepare a solution of the title compound and inject it under the same set of isocratic conditions, recording its retention time.

-

Data Calculation:

-

For each compound (standards and analyte), calculate the capacity factor (k') for each mobile phase composition using the formula: k' = (tR - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).

-

For each compound, plot log(k') against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the intercept, log(k'w).

-

Create the final calibration curve by plotting the known logP values of the standards against their calculated log(k'w) values.

-

Use the linear regression equation from this calibration curve and the log(k'w) of the title compound to calculate its logP value.

-

Caption: Workflow for logP determination by RP-HPLC.

Proposed Spectroscopic Characterization

To confirm the identity and purity of the synthesized material, a full suite of spectroscopic analyses is required. Based on the known structure, the following key features would be expected:

-

¹H NMR:

-

Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the 5 protons of the benzyl group.

-

Benzyl CH₂: A singlet around 5.1 ppm.

-

Piperidine Protons: A complex series of multiplets between ~1.2 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen will be downfield (~3.8 ppm).

-

Sulfamoylmethyl CH₂: A doublet around 2.9-3.1 ppm.

-

Sulfonamide NH₂: A broad singlet, whose chemical shift is dependent on concentration and solvent, likely around 7.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A peak around 155 ppm.

-

Aromatic Carbons: Peaks in the 127-136 ppm range.

-

Benzyl CH₂ Carbon: A peak around 67 ppm.

-

Piperidine & Sulfamoylmethyl Carbons: Peaks in the 25-55 ppm range.

-

-

IR Spectroscopy:

-

N-H Stretch: Two bands for the primary sulfonamide around 3350 and 3250 cm⁻¹.

-

C=O Stretch: A strong absorption for the carbamate carbonyl around 1680-1700 cm⁻¹.

-

S=O Stretch: Two strong absorptions for the sulfonyl group around 1330 and 1150 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 313.12.

-

[M+Na]⁺: Expected at m/z 335.10.

-

Conclusion

This technical guide establishes a comprehensive, systematic framework for the definitive physicochemical characterization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate. By integrating in silico predictions with robust, validated experimental protocols for determining thermal properties, pKa, and logP, researchers can generate the high-quality, reliable data essential for making informed decisions in a drug discovery and development pipeline. The methodologies described herein are grounded in established analytical principles and represent the industry-standard approach to profiling a novel chemical entity.

References

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.

- US Patent 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.

- How is 4-FORMYL-N-CBZ-PIPERIDINE prepared?. (n.d.). Guidechem.

- CAS and ACD/Labs Collaborate to Provide Predictive Insights to Scientists. (2022). ACD/Labs.

- Chemicalize - Instant Cheminform

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).

- Molinspiration Cheminformatics. (n.d.).

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).

- Development of Methods for the Determin

- US5489689A - Preparation of piperidine derivatives. (1996).

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (n.d.). Torontech.

- US5948914A - Piperidine derivative and process for preparing the same. (1999).

- Molinspiration Bioactivity scores. (n.d.).

- US4550116A - Piperidine derivatives. (1985).

- Synthesis Characterization and Molinspiration Analysis, Anti-bacterial activity of Novel 2,4,6-tri Substituted Pyrimidines. (2021). Journal of Young Pharmacists.

- In silico ADME, Bioactivity and Toxicity Parameters Calculation of Some Selected Anti-Tubercular Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). S4Science.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. Molinspiration Cheminformatics [molinspiration.com]

- 4. eijppr.com [eijppr.com]

- 5. CAS#:1585225-95-1 | benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103755624A - Synthetic method of piperidine derivative - Google Patents [patents.google.com]

- 8. acdlabs.com [acdlabs.com]

- 9. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 10. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 13. US5948914A - Piperidine derivative and process for preparing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a key synthetic intermediate in modern medicinal chemistry. While the CAS Number 1211587-42-6 officially corresponds to its immediate precursor, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, this document focuses on the sulfonamide derivative, which is of significant interest in drug discovery. We will delve into its chemical identity, a detailed synthetic protocol from its precursor, robust analytical characterization methods, and its pivotal role as a building block for targeted therapeutics, most notably as an intermediate in the synthesis of the SMYD3 inhibitor, EPZ031686. This guide is designed to equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, characterize, and utilize this valuable compound.

Introduction: A Pivotal Intermediate in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1] When combined with a sulfonamide moiety, the resulting scaffold becomes a powerful tool for targeting a variety of enzymes, where the sulfonamide can act as a hydrogen bond donor/acceptor or a zinc-binding group.[2][3]

Chemical Identity and Structural Context

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a molecule that integrates three key functional groups:

-

A Piperidine Ring: A saturated heterocycle that provides a defined conformational framework.

-

A Sulfonamide Group (-SO₂NH₂): A critical functional group for biological activity, often involved in key binding interactions with protein targets.[4]

-

A Benzyloxycarbonyl (Cbz) Protecting Group: A common protecting group for the piperidine nitrogen, which is stable under many reaction conditions but can be readily removed via hydrogenolysis.[5]

It is crucial to distinguish the target molecule from its direct precursor, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate , which is assigned the CAS Number 1211587-42-6.[6] The latter is the sulfonyl chloride, a reactive intermediate that is typically converted to the target sulfonamide in the final synthetic step.

Significance in Medicinal Chemistry

The primary significance of this compound lies in its role as a key building block for complex, high-value molecules. Its most prominent application is as an advanced intermediate in the synthesis of EPZ031686 , the first-in-class, orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain containing 3).[6] SMYD3 is a protein methyltransferase implicated in the development of various cancers, making its inhibitors a promising area of oncology research. The synthesis of such targeted agents requires well-defined and characterizable intermediates, a role perfectly filled by Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential for its synthesis, purification, and application. The table below summarizes key data for the target sulfonamide and its commercially available sulfonyl chloride precursor.

| Property | Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate[7] |

| CAS Number | Not Assigned | 1211587-42-6 |

| Molecular Formula | C₁₄H₂₀N₂O₄S | C₁₄H₁₈ClNO₄S |

| Molecular Weight | 312.39 g/mol | 331.81 g/mol |

| Appearance | White to Off-White Solid (Predicted) | Solid |

| InChI Key | (Predicted) | JOQRDARBUIIJCV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |

| Purity | ≥95% (Typical Target) | ≥98% (Commercially Available) |

| Storage Conditions | 2-8°C, Desiccate | Freezer, Desiccate |

Synthesis and Mechanistic Rationale

The synthesis of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is most efficiently achieved from its sulfonyl chloride precursor. This transformation is a nucleophilic substitution at the sulfur atom.

Synthetic Rationale and Strategy

The conversion of a sulfonyl chloride to a primary sulfonamide is a robust and high-yielding reaction. The core principle involves the reaction of the electrophilic sulfonyl chloride with an ammonia source.

-

Choice of Reagents: An aqueous solution of ammonium hydroxide is an excellent and readily available source of ammonia. It serves as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.

-

Choice of Solvent: A solvent that can partially dissolve the organic starting material while being miscible with the aqueous ammonia source is ideal. Tetrahydrofuran (THF) or dioxane are common choices as they can facilitate the interaction between the two phases.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction proceeds to completion. This prevents potential side reactions and degradation.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward conversion of the sulfonyl chloride precursor to the final sulfonamide product.

Caption: Synthetic conversion to the target sulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.

Materials:

-

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1.0 eq)

-

Ammonium hydroxide (28-30% aqueous solution, ~10 eq)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in THF (approx. 5-10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice-water bath.

-

While stirring vigorously, add the ammonium hydroxide solution dropwise over 15-20 minutes. Causality: Dropwise addition is critical to dissipate the heat generated from the reaction and neutralization, preventing potential side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with deionized water and extract the product with ethyl acetate (3x volumes). Causality: The product is organic-soluble, and extraction separates it from inorganic salts and excess ammonia.

-

Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Spectroscopic and Chromatographic Data

The following table outlines the expected analytical data for the product.

| Analysis Type | Expected Results and Interpretation |

| ¹H NMR | ~7.3-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. ~5.1 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~6.8 ppm (s, 2H): Sulfonamide protons (-SO₂NH₂), broad singlet, D₂O exchangeable. ~4.1 ppm (m, 2H): Piperidine protons adjacent to nitrogen (-NCH₂-). ~3.0 ppm (d, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂SO₂-). ~2.8 ppm (m, 2H): Piperidine protons adjacent to nitrogen (-NCH₂-). ~1.2-2.0 ppm (m, 5H): Remaining piperidine protons (-CH₂- and -CH-). |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate. ~137 ppm: Quaternary phenyl carbon. ~128 ppm (multiple): Phenyl carbons. ~67 ppm: Methylene carbon of the benzyl group. ~55 ppm: Methylene carbon adjacent to the sulfonyl group. ~44 ppm: Piperidine carbons adjacent to nitrogen. ~30-35 ppm: Remaining piperidine carbons. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: 313.12 Expected [M+Na]⁺: 335.10 |

| HPLC Purity | >95% (typical) |

Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound using reverse-phase HPLC.

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile:Water.

Applications in Drug Discovery

The utility of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is best demonstrated by its application as a strategic intermediate.

Intermediate for SMYD3 Inhibitor Synthesis

As previously mentioned, the compound is a documented intermediate for the SMYD3 inhibitor EPZ031686.[6] In this context, the primary sulfonamide serves as a key pharmacophoric element, likely engaging in crucial hydrogen bonding interactions within the SMYD3 active site. The Cbz-protected piperidine provides the core scaffold onto which further complexity is built. The synthesis would typically proceed by deprotection of the Cbz group followed by coupling with the remaining part of the target molecule.

Logical Flow in Targeted Drug Development

The following diagram illustrates the logical progression from a simple building block to a targeted therapeutic agent.

Caption: From intermediate to targeted therapy.

Safety, Handling, and Storage

All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

PPE: Safety glasses or goggles, laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. The precursor, Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, is a sulfonyl chloride and should be treated as corrosive and moisture-sensitive. While the final sulfonamide is more stable, it should still be handled with care.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8 °C) to ensure long-term stability.

Conclusion

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate stands out as a well-defined and highly valuable intermediate for the synthesis of targeted therapeutics. Its structure, combining a Cbz-protected piperidine with a key sulfonamide functional group, makes it an ideal building block for constructing complex molecules aimed at challenging biological targets like protein methyltransferases. This guide provides the essential technical framework for its synthesis, characterization, and strategic application, empowering researchers in their pursuit of novel drug discovery programs.

References

-

Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). National Institutes of Health. [Link]

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI. [Link]

-

4-[(Chlorosulfonyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester. Pharmaffiliates. [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2019). PubMed Central. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

The Piperidine-1-Carboxylate Scaffold: A Privileged Motif in Modulating Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Ring as a Cornerstone in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in the landscape of medicinal chemistry.[1][2] Its prevalence in numerous clinically approved drugs and biologically active compounds underscores its significance as a "privileged scaffold."[3] This privileged status arises from a combination of favorable physicochemical properties, including its ability to confer aqueous solubility, metabolic stability, and the capacity to present substituents in a well-defined three-dimensional orientation, which is critical for precise molecular recognition at biological targets.[3][4] The conformational flexibility of the piperidine ring allows it to adapt to the steric and electronic demands of diverse binding pockets within proteins.

This technical guide focuses on a specific and highly versatile subclass: piperidine-1-carboxylate derivatives . The incorporation of a carboxylate group at the 1-position of the piperidine ring introduces a key functional handle that significantly influences the molecule's properties and allows for a wide range of chemical modifications. This guide provides an in-depth exploration of the core mechanisms of action of piperidine-1-carboxylate derivatives, moving beyond a simple cataloging of targets to a deeper understanding of how these molecules exert their effects at the molecular level. We will delve into their roles as receptor antagonists, enzyme inhibitors, and ion channel modulators, providing not just the what, but the why and the how, grounded in established experimental methodologies.

I. Deciphering the Mechanisms of Action: A Multi-faceted Approach

Piperidine-1-carboxylate derivatives achieve their diverse pharmacological effects by interacting with a range of biological macromolecules. Their mechanism of action can be broadly categorized into three primary modalities: receptor antagonism, enzyme inhibition, and ion channel modulation. The following sections will explore each of these mechanisms in detail, elucidating the underlying molecular principles and the experimental techniques used for their characterization.

Receptor Antagonism: Blocking the Lines of Communication

A significant number of piperidine-1-carboxylate derivatives function as receptor antagonists, effectively blocking the binding of endogenous ligands and thereby inhibiting downstream signaling pathways. This is a common mechanism for drugs targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The Molecular Basis of Antagonism:

Piperidine-1-carboxylate derivatives can act as competitive antagonists, directly competing with the endogenous ligand for the same binding site on the receptor. The piperidine scaffold often serves as a rigid core to which various substituents are attached. These substituents are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with amino acid residues within the receptor's binding pocket, leading to high-affinity binding. The carboxylate group can play a crucial role in this interaction, often forming salt bridges with positively charged residues in the receptor.

Case Study: Piperidine Derivatives as CXCR3 Chemokine Receptor Antagonists

The CXCR3 receptor, a GPCR involved in inflammatory responses, is a target for the development of anti-inflammatory drugs. Structure-activity relationship (SAR) studies of pyridyl-piperazinyl-piperidine derivatives have revealed the critical role of the piperidine moiety in achieving high binding affinity.[5] Optimization of substituents on the piperazine ring, which is attached to the piperidine core, has led to the development of highly potent antagonists with IC50 values in the nanomolar range.[5]

Experimental Validation: The Radioligand Binding Assay

The gold-standard method for characterizing the binding of a ligand to its receptor is the radioligand binding assay. This technique provides quantitative data on the affinity of a compound for a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for a GPCR Target

Principle: This assay measures the ability of a non-radioactive test compound (the piperidine-1-carboxylate derivative) to compete with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target GPCR). The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation:

-

Culture cells engineered to overexpress the target GPCR.

-

Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a known concentration of the radioligand and the membrane preparation.

-

Non-specific Binding Wells: Add the radioligand, membrane preparation, and a high concentration of a known, non-radioactive ligand that will saturate the receptors. This determines the amount of radioligand that binds non-specifically to the membranes and filter.

-

Test Compound Wells: Add the radioligand, membrane preparation, and varying concentrations of the piperidine-1-carboxylate derivative.

-

-

Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes containing the bound radioligand will be trapped on the filter.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Causality Behind Experimental Choices:

-

Radiolabeled Ligand: A high-affinity, high-specificity radioligand is chosen to ensure a robust signal and minimize off-target binding.

-

Non-specific Binding Control: This is crucial to differentiate between specific binding to the target receptor and non-specific interactions with the membrane or filter.

-

Equilibrium Incubation: The incubation time and temperature are optimized to ensure that the binding reaction has reached a steady state, which is a prerequisite for accurate affinity determination.

-

Rapid Filtration: Filtration must be performed quickly to prevent dissociation of the ligand-receptor complex during the washing steps.

Visualization of the Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition: Disrupting Catalytic Processes

Piperidine-1-carboxylate derivatives have also been successfully developed as inhibitors of various enzymes, playing a crucial role in the treatment of diseases where enzymatic activity is dysregulated.

The Molecular Basis of Enzyme Inhibition:

These derivatives can act as either competitive or non-competitive inhibitors.

-

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. The piperidine-1-carboxylate scaffold can be designed to mimic the transition state of the enzymatic reaction, leading to very tight binding.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, a site distinct from the active site.[6] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, even if the substrate is bound to the active site.[6]

Case Study: Piperidine Derivatives as Cholinesterase Inhibitors

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Donepezil, a well-known AChE inhibitor, features a piperidine ring.[3] Research has shown that various piperidine derivatives can exhibit potent inhibition of these enzymes, with IC50 values in the nanomolar range.[3] The piperidine moiety in these inhibitors often interacts with the peripheral anionic site of the enzyme, while other parts of the molecule engage with the catalytic active site.

Experimental Validation: The Fluorescence-Based Enzyme Inhibition Assay

Fluorescence-based assays are widely used for their high sensitivity and suitability for high-throughput screening of enzyme inhibitors.[7][8]

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate that is non-fluorescent until it is cleaved by the enzyme, releasing a fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

-

Substrate Solution: Prepare a stock solution of the fluorogenic substrate.

-

Inhibitor Solutions: Prepare a series of dilutions of the piperidine-1-carboxylate derivative.

-

-

Assay Setup (in a 96-well plate):

-

Control Wells (100% activity): Add the enzyme solution and buffer.

-

Inhibitor Wells: Add the enzyme solution and the different concentrations of the inhibitor.

-

Blank Wells (no enzyme): Add buffer only.

-

-

Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals over a set period (kinetic read). The excitation and emission wavelengths are specific to the fluorophore being used.

-

Data Analysis:

-

Reaction Rate Calculation: For each well, plot fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.

-

Percentage Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

-

Fluorogenic Substrate: The choice of substrate is critical. It must be specific for the target enzyme and exhibit a significant change in fluorescence upon cleavage.

-

Kinetic Measurement: Measuring the reaction rate over time provides more robust data than a single endpoint measurement and can help identify artifacts such as compound fluorescence.

-

Pre-incubation with Inhibitor: This step is important for inhibitors that bind slowly to the enzyme, ensuring that the binding has reached equilibrium before the reaction is initiated.

Visualization of the Signaling Pathway:

Caption: Competitive inhibition of an enzymatic reaction.

Ion Channel Modulation: Regulating the Flow of Ions

The modulation of ion channel activity is another key mechanism through which piperidine-1-carboxylate derivatives can exert their therapeutic effects. Ion channels are pore-forming proteins that control the flow of ions across cell membranes, and their dysfunction is implicated in a wide range of diseases.[9]

The Molecular Basis of Ion Channel Modulation:

Piperidine-1-carboxylate derivatives can act as ion channel blockers or modulators.

-

Channel Blockers: These molecules physically obstruct the ion conduction pathway of the channel. They can be "open-channel blockers," binding within the pore only when the channel is in its open conformation, or "closed-channel blockers," binding to a site accessible in the closed state.

-

Allosteric Modulators: Similar to their action on enzymes, these derivatives can bind to a site on the ion channel protein distinct from the pore and allosterically modulate its gating properties (i.e., the probability of the channel opening and closing).

Case Study: Piperidine Derivatives as Voltage-Gated Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[3] Piperine, a natural product containing a piperidine moiety, has been shown to inhibit voltage-gated sodium channels, contributing to its anticonvulsant effects.[10] Synthetic piperidine derivatives are also being explored as potent and selective sodium channel blockers for the treatment of pain and epilepsy. These compounds often bind to a receptor site within the pore of the channel.[3]

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for studying the function and pharmacology of ion channels.[11] It allows for the precise control of the membrane potential and the measurement of the ionic currents flowing through the channels in a single cell.[11]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing electrical and diffusional access to the cell's interior. This allows for the control of the cell's membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

Methodology:

-

Cell Preparation:

-

Isolate or culture the cells of interest (e.g., neurons, cardiomyocytes, or cells heterologously expressing the target ion channel).

-

Place the cells in a recording chamber on the stage of a microscope.

-

-

Pipette Preparation:

-

Fabricate a glass micropipette with a tip diameter of ~1-2 µm using a pipette puller.

-

Fire-polish the tip to ensure a smooth surface for sealing.

-

Fill the pipette with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

-

-

Seal Formation:

-

Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier, apply a series of voltage steps (a voltage protocol) to the cell membrane to activate the ion channels of interest.

-

Record the resulting ionic currents.

-

Perfuse the cell with a solution containing the piperidine-1-carboxylate derivative and repeat the voltage protocol to observe the effect of the compound on the ion channel currents.

-

Data Analysis:

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the applied voltage to generate an I-V curve. The shape of this curve provides information about the channel's gating and permeation properties.

-

Dose-Response Analysis: Apply different concentrations of the compound and measure the percentage of current inhibition at a specific voltage. Plot this against the logarithm of the concentration to determine the IC50 for channel block.

-

Gating Kinetics: Analyze the time course of channel activation, inactivation, and deactivation in the absence and presence of the compound to understand its effects on channel gating.

Causality Behind Experimental Choices:

-

Giga-seal: A high-resistance seal is essential to electrically isolate the membrane patch and minimize current leakage, allowing for the detection of the very small currents flowing through the ion channels.

-

Voltage-Clamp: This mode allows the experimenter to control the primary stimulus for voltage-gated ion channels (membrane potential) and directly measure the channel's response (ionic current).

-

Specific Voltage Protocols: The design of the voltage protocol is crucial for isolating and characterizing the specific ion channel of interest and for probing the mechanism of drug action (e.g., use-dependent block).

Visualization of the Experimental Setup:

Caption: Simplified diagram of a whole-cell patch-clamp setup.

II. Quantitative Data Summary

The following table summarizes the inhibitory potency of representative piperidine derivatives against various biological targets.

| Compound Class | Target | Assay Type | Potency (IC50/Ki) |

| Pyridyl-piperazinyl-piperidines | CXCR3 Receptor | Radioligand Binding | 0.2 nM (Ki)[5] |

| Phenyl Piperidines | NK1 Receptor | Radioligand Binding | Sub-nanomolar to low nanomolar (Ki)[12] |

| Piperidine Carboxamides | TRPV1 Receptor | Cell-based | Potent antagonists[13] |

| Piperidine Derivatives | Acetylcholinesterase | Enzyme Inhibition | 0.56 nM - 5.7 nM (IC50)[3] |

| Piperidine Derivatives | MenA Enzyme | Enzyme Inhibition | Micromolar range (IC50)[2] |

| Piperine | Voltage-gated Na+ Channels | Patch-Clamp | Inhibitory effect observed[10] |

III. Conclusion: A Scaffold for Future Drug Discovery

The piperidine-1-carboxylate scaffold represents a highly versatile and privileged motif in medicinal chemistry, enabling the development of potent and selective modulators of a wide array of biological targets. The diverse mechanisms of action, spanning receptor antagonism, enzyme inhibition, and ion channel modulation, highlight the remarkable adaptability of this chemical framework. A thorough understanding of these core mechanisms, grounded in robust experimental validation through techniques such as radioligand binding assays, fluorescence-based enzyme assays, and whole-cell patch-clamp electrophysiology, is paramount for the rational design of novel therapeutics. As our understanding of the structural biology of these targets continues to advance, the strategic functionalization of the piperidine-1-carboxylate core will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

IV. References

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

-

Science.gov. (n.d.). whole-cell patch-clamp recording: Topics by Science.gov. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 145–168.

-

Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. Journal of Molecular Neuroscience, 73(5), 327–335.

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

-

German, M., & Allison, S. (2012). Microplate Enzyme Assay Using Fluorescence. University of Wyoming. Retrieved from [Link]

-

Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569–4572.

-

Iannotti, F. A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10839.

-

Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1164–1175.

-

Lindsley, C. W., et al. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Bioorganic & Medicinal Chemistry Letters, 21(6), 1710–1715.

-

Fernández, A., et al. (2018). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. Journal of Medicinal Chemistry, 61(23), 10636–10651.

-

Catterall, W. A. (2014). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Molecular Pharmacology, 86(2), 175–183.

-

Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527–1531.

-

Fakhraei, N., et al. (2018). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Medicinal Chemistry Research, 27(1), 213–226.

-

D'hoedt, D., et al. (2016). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 10(2), 136–145.

-

Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 48(4), 417–421.

-

Asano, O., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][14]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2005–2008.

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Alexander, S. P. H., et al. (2015). The Concise Guide to PHARMACOLOGY 2015/16: Voltage-gated ion channels. British Journal of Pharmacology, 172(24), 5904–5941.

-

Catterall, W. A. (2020). Structure and Pharmacology of Voltage-Gated Sodium and Calcium Channels. Annual Review of Pharmacology and Toxicology, 60, 133–154.

-

Walker, M. K., & Riel, R. B. (2022). Physiology, Noncompetitive Inhibitor. In StatPearls. StatPearls Publishing.

Sources

- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. whole-cell patch-clamp recording: Topics by Science.gov [science.gov]

solubility and stability of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the characterization of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, a compound of interest in medicinal chemistry.[1] Given its unique molecular structure incorporating a piperidine ring, a sulfamoyl functional group, and a benzyl carbamate protecting group, a thorough understanding of its physicochemical properties is paramount for its advancement in drug development.[1][2][3][4] This document outlines detailed protocols for determining the aqueous and organic solubility of the compound, as well as its stability under various stress conditions as mandated by regulatory guidelines.[5][6][7][8] The methodologies described herein are designed to establish a foundational understanding of the compound's behavior, identify potential liabilities, and inform formulation and analytical method development.

Introduction to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₄S, Molecular Weight: 312.39 g/mol ) is a synthetic intermediate that integrates several key functional groups.[1] The piperidine scaffold is a common motif in many pharmaceuticals, providing a constrained conformational structure.[2][4] The sulfamoyl group can influence the compound's electronic properties and potential bioactivity, while the benzyl carbamate serves as a protecting group that can modulate solubility and reactivity.[1][9] A comprehensive evaluation of its solubility and stability is a critical first step in the pre-formulation stage of drug development.[10]

Solubility Profile: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[11] This section details the experimental procedures to quantitatively assess the solubility of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate in various media.

Thermodynamic Solubility in Biorelevant Media

Thermodynamic solubility represents the saturation point of a compound in a solvent at equilibrium.[12][13] The shake-flask method is the gold standard for this determination.[12]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Media: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to mimic the physiological pH range of the gastrointestinal tract.[14]

-

Sample Preparation: Add an excess amount of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate to vials containing each of the prepared buffers.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[10]

Data Presentation: Aqueous Solubility

| pH of Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | 25 | Experimental Data | Calculated Data |

| 4.5 | 25 | Experimental Data | Calculated Data |

| 6.8 | 25 | Experimental Data | Calculated Data |

| 1.2 | 37 | Experimental Data | Calculated Data |

| 4.5 | 37 | Experimental Data | Calculated Data |

| 6.8 | 37 | Experimental Data | Calculated Data |

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification strategies and for the preparation of stock solutions for in vitro screening. It is known that Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is soluble in DMSO.[1]

Experimental Protocol: Organic Solvent Solubility

The shake-flask method described above can be adapted for organic solvents.

Data Presentation: Organic Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| Acetonitrile | 25 | Experimental Data |

| Dichloromethane | 25 | Experimental Data |

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[6][8] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6][7][8][15]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.[6] A degradation of 5-20% is generally considered optimal for method validation.[5]

Experimental Workflow: Forced Degradation

Caption: Workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).[15]

-

Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.[5]

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | e.g., 24h | 60°C | Experimental Data | Experimental Data |

| Base Hydrolysis | 0.1 N NaOH | e.g., 8h | 60°C | Experimental Data | Experimental Data |

| Oxidation | 3% H₂O₂ | e.g., 24h | Room Temp | Experimental Data | Experimental Data |

| Thermal (Solid) | N/A | e.g., 48h | 80°C | Experimental Data | Experimental Data |

| Photolytic | ICH Q1B | e.g., 1.2x10⁶ lux h | Room Temp | Experimental Data | Experimental Data |

Potential Degradation Pathways

Based on the functional groups present in Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways.

The primary points of lability are likely the benzyl carbamate and the sulfonamide group. Acid or base-catalyzed hydrolysis could cleave the carbamate to yield piperidine-4-ylmethanesulfonamide and benzyl alcohol. The sulfonamide bond is generally stable but can be susceptible to hydrolysis under extreme conditions.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurate quantification in both solubility and stability studies.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[16][17][18][19]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the . The outlined protocols and data presentation formats are designed to generate a robust physicochemical profile of the compound. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Retrieved from [Link]

-

Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922-924. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

-

Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024, October 6). Retrieved from [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(5), 1611-1619. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]

-

Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2017). Journal of Pharmacy & Bioallied Sciences, 9(2), 127-134. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Retrieved from [Link]

-

(PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2017). Retrieved from [Link]

-

Annex 4. (n.d.). Retrieved from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(2), 583-589. Retrieved from [Link]

-

Determination and Confirmation of Sulfonamides. (2009). Retrieved from [Link]

-

VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). Retrieved from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemMedChem, 14(12), 1215-1229. Retrieved from [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2020). Molecules, 25(21), 5183. Retrieved from [Link]

-

Piperidine-1-carboxylic acid. (n.d.). Retrieved from [Link]

-

benzyl 4-sulfamoylpiperidine-1-carboxylate. (2024, April 10). Retrieved from [Link]

-

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. (n.d.). Retrieved from [Link]

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). Retrieved from [Link]

-

Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2020). Molecules, 25(11), 2589. Retrieved from [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). Retrieved from [Link]

Sources

- 1. Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | 1585225-95-1 | Benchchem [benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Buy Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate [smolecule.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. who.int [who.int]

- 15. pharmaguru.co [pharmaguru.co]

- 16. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Potential Biological Targets of Sulfamoylmethylpiperidine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfamoylmethylpiperidine scaffold is a privileged structure in modern medicinal chemistry, integral to a range of therapeutic agents. Its unique physicochemical properties, conferred by the sulfonamide group linked to a piperidine ring, allow for specific and potent interactions with a variety of biological macromolecules. While historically associated with carbonic anhydrase inhibition, emerging research and advanced discovery platforms are uncovering a broader range of potential targets, opening new avenues for therapeutic intervention. This guide provides a comprehensive overview of the known and putative biological targets of sulfamoylmethylpiperidine compounds. It synthesizes current knowledge on their mechanisms of action and details robust, field-proven methodologies for the identification and validation of novel molecular targets, empowering researchers to explore the full therapeutic potential of this versatile chemical scaffold.

The Sulfamoylmethylpiperidine Scaffold: A Privileged Motif in Drug Discovery

The sulfamoylmethylpiperidine moiety is a key pharmacophore found in numerous approved drugs and clinical candidates. The sulfonamide group (—SO₂NH₂) is a powerful hydrogen bond donor and acceptor, and it can act as a transition-state mimetic, particularly for zinc-containing metalloenzymes.[1] The piperidine ring provides a versatile, saturated heterocyclic scaffold that can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The combination of these features makes this scaffold particularly effective in targeting enzymes where precise geometric and electronic interactions are paramount for inhibition.[2][3]

Established Biological Target: Carbonic Anhydrases (CAs)

The most well-documented and clinically relevant targets of compounds containing a sulfamoyl group are the carbonic anhydrases (CAs).[4]

2.1 Mechanism of Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This reaction is fundamental to processes such as pH regulation, fluid secretion, and CO₂ transport.[6] The sulfonamide moiety of sulfamoylmethylpiperidine compounds acts as a potent inhibitor by coordinating directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[5]

2.2 Therapeutic Applications of CA Inhibition

The inhibition of CAs has proven therapeutic value in several indications:

-

Glaucoma: By inhibiting CA isoforms in the ciliary body of the eye, these drugs reduce the secretion of aqueous humor, which in turn lowers intraocular pressure.[6][7][8] Topical agents like dorzolamide and brinzolamide are mainstays in glaucoma management.[5]

-

Diuresis: Systemic CA inhibitors promote the excretion of bicarbonate, sodium, and water by the kidneys, producing a diuretic effect.[4] This is useful in managing edema associated with congestive heart failure.[6]

-

Altitude Sickness & Epilepsy: By inducing a mild metabolic acidosis, CA inhibitors can counteract the respiratory alkalosis associated with high altitudes and can also help stabilize neuronal membranes in certain types of epilepsy.[6][8]

Table 1: Examples of Sulfamoyl-Containing Carbonic Anhydrase Inhibitors

| Drug Name | Administration Route | Primary Indication(s) |

| Acetazolamide | Oral, IV | Glaucoma, Altitude Sickness, Epilepsy, Edema[6][8] |

| Methazolamide | Oral | Glaucoma[5][8] |

| Dorzolamide | Topical (Ophthalmic) | Glaucoma[5][7] |

| Brinzolamide | Topical (Ophthalmic) | Glaucoma[5][7] |